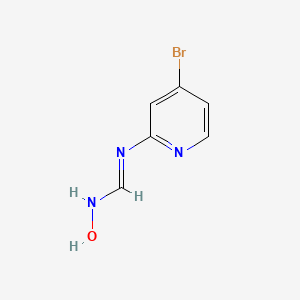
2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-3-pyridinyl)-1-isopropyl-5-(trifluoromethyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C16H13ClF3N3 and its molecular weight is 339.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses, and their disruption can lead to paralysis and death in insects .
Mode of Action
This compound acts by interfering with the transmission of stimuli in the insect nervous system . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, the compound prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .
Biochemical Pathways
The compound affects the nicotinergic neuronal pathway , a critical biochemical pathway in insects . This pathway is involved in the transmission of nerve impulses. When this pathway is blocked, the normal functioning of the insect’s nervous system is disrupted, leading to paralysis and death .
Pharmacokinetics
As a systemic insecticide, it is likely to be absorbed and distributed throughout the insect’s body to exert its toxic effects .
Result of Action
The primary result of the compound’s action is the paralysis and eventual death of insects . By blocking the transmission of nerve impulses, the compound disrupts the normal functioning of the insect’s nervous system, leading to paralysis. If the blockage persists, the insect eventually dies .
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3/c1-9(2)23-13-5-4-11(16(18,19)20)7-12(13)22-15(23)10-3-6-14(17)21-8-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCAMOXNFHVIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)

![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)

![1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803389.png)
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2803391.png)
![7-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2803392.png)
![2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2803393.png)
![1,7-dimethyl-3-pentyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2803394.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}-3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2803395.png)

![2-[(4-bromophenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2803399.png)

